10-Deacetyl-7,10-dimethoxy-Baccatin III-d6

LC-MS/MS Stable Isotope Dilution Assay Taxane Quantification

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 (CAS 1383325-07-2) is a stable, isotopically-labeled taxane intermediate featuring six deuterium atoms incorporated at the C-7 and C-10 methoxy positions. It is classified as a deuterated derivative of the key cabazitaxel precursor 10-Deacetyl-7,10-dimethoxy-Baccatin III (unlabeled CAS 183133-94-0), belonging to the broader baccatin III family of diterpenoid natural products originally isolated from Taxus species.

Molecular Formula C31H40O10
Molecular Weight 578.688
CAS No. 1383325-07-2
Cat. No. B586004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deacetyl-7,10-dimethoxy-Baccatin III-d6
CAS1383325-07-2
Synonyms(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one-d6; _x000B_[2aR-(2aα,4β,4aβ,6β,9α,11α,1
Molecular FormulaC31H40O10
Molecular Weight578.688
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC
InChIInChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1/i6D3,7D3
InChIKeyMGJMLMORVVDLIU-LTLZUEMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 (CAS 1383325-07-2): A Deuterated Taxane Intermediate for Cabazitaxel Synthesis and Bioanalysis


10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 (CAS 1383325-07-2) is a stable, isotopically-labeled taxane intermediate featuring six deuterium atoms incorporated at the C-7 and C-10 methoxy positions . It is classified as a deuterated derivative of the key cabazitaxel precursor 10-Deacetyl-7,10-dimethoxy-Baccatin III (unlabeled CAS 183133-94-0), belonging to the broader baccatin III family of diterpenoid natural products originally isolated from Taxus species [1]. With a molecular formula of C31H34D6O10 and a molecular weight of 578.68 g/mol, this compound serves a dual purpose: it is a direct synthetic intermediate in the preparation of the second-generation taxane chemotherapeutic cabazitaxel, and it functions as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of related taxanes via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

1
Workflow Stable isotope dilution LC-MS/MS bioanalysis of taxanes
2
Selection Context Deuterated internal standard (ISTD) for cabazitaxel intermediate quantification
3
Use Context Synthetic intermediate in cabazitaxel analog preparation (patent route) Ref: Nektar Therapeutics US20130338216A1

Why Generic Substitution Fails for 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 in Analytical Workflows


In quantitative LC-MS/MS bioanalysis, simple substitution of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 with its unlabeled analog (CAS 183133-94-0) or the upstream natural precursor 10-Deacetylbaccatin III (CAS 32981-86-5) is analytically invalid. The unlabeled compounds lack the critical 6.04 Da mass shift enabled by six deuterium atoms at the C-7 and C-10 methoxy groups . Without this mass difference, the internal standard cannot be chromatographically co-eluted and mass-differentiated from the target analyte, violating fundamental stable isotope dilution assay principles and introducing significant matrix effect and ionization efficiency variability [1]. The resulting loss of assay accuracy, precision, and selectivity precludes reliable pharmacokinetic or metabolic tracing, which is the compound's core procurement purpose.

Target ISTD 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 provides +6.04 Da mass shift for MS differentiation
Unlabeled analog Unlabeled 10-Deacetyl-7,10-dimethoxy-Baccatin III (CAS 183133-94-0) cannot be mass-resolved from analyte
Co-elution & matrix normalization Deuterated ISTD co-elutes and corrects for ion suppression/enhancement
Non-isotopic analog Structural analogs may show different retention and fail to normalize matrix effects
Direct substitution with unlabeled or non-deuterated analogs precludes valid stable isotope dilution assays. Always verify isotopic enrichment ≥98 atom% D before use.

Quantitative Differentiation Evidence for Procuring 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6


Mass Spectrometric Differentiation: A 6.04 Da Mass Shift Versus the Unlabeled Analog

The incorporation of six deuterium atoms at the 7- and 10-methoxy positions of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 generates a molecular ion mass shift of +6.04 Da relative to the unlabeled analog (C31H40O10, exact mass 572.2621 Da vs. C31H34D6O10, exact mass 578.3058 Da). In LC-MS/MS applications, this shift is sufficient to eliminate crosstalk between the analyte and internal standard channels . For context, deuterated cabazitaxel internal standards with a similar mass shift of 6 Da (m/z 836→555 for analyte; 842→561 for IS) have demonstrated linear calibration from 1.00–100 ng/mL with within-run and between-run precisions ≤8.75% and accuracy of 88.5–94.1% in human plasma, a performance profile unattainable with unlabeled analogs [1].

Mass shift vs unlabeled
Head-to-head
Target: Exact mass 578.3058 Da (C31H34D6O10)
Unlabeled: Exact mass 572.2621 Da (C31H40O10)
+6.04 Da difference
Eliminates MS cross-talk; enables stable isotope dilution
Similar d6-cabazitaxel IS validated linear 1–100 ng/mL, accuracy 88–100% (human plasma)
LC-MS/MS Stable Isotope Dilution Assay Taxane Quantification

Synthetic Purity Benchmark: 98% HPLC Purity Demonstrated via Patent Synthesis

A patent from Nektar Therapeutics (US20130338216A1) explicitly describes the synthesis of 7β,10β-(d6)-dimethoxy-10-deacetylbaccatin III (the IUPAC equivalent of the target compound) from 10-deacetylbaccatin III and methyl-(d3) iodide. The final product was purified by silica gel chromatography to yield 0.75 g (from 2.2 g starting material) with a purity of 98% as determined by HPLC analysis [1]. This contrasts with the unlabeled intermediate, which is often supplied at a standard purity of 98% but lacks the isotopic enrichment specification critical for MS applications [2].

Synthetic purity
Reported
98%
Chemical purity benchmark per HPLC after silica gel purification
Isotopic enrichment ≥98 atom% D is critical for ISTD function; verify batch COA
Organic Synthesis Process Chemistry Purity Analysis

Functional Superiority as an LC-MS/MS Internal Standard over Non-Deuterated Alternatives

Stable isotope-labeled internal standards (SIL-IS) like 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 are functionally superior to non-deuterated structural analogs because they co-elute with the analyte, thereby normalizing for matrix effects and ionization variability. Class-level evidence from taxane LC-MS/MS methods shows that deuterated internal standards (e.g., a d6-cabazitaxel IS) achieve linear calibration ranges of 1.00–100 ng/mL with a lower limit of quantitation (LLOQ) of 1.00 ng/mL and accuracy between 88.5–100.3% across analytical runs [1]. In contrast, the use of a non-deuterated analog as an IS in the same study was not feasible due to identical mass transitions. The target compound's 6-atom labeling ensures no overlap with the M+0 ion of the analyte, a critical advantage explicitly leveraged in the synthesis of the downstream product 7β,10β-(d6)-dimethoxydocetaxel [2].

ISTD performance inference
Class-level
Class-level ISTD benefit
Supports function as SIL-IS for taxane bioanalysis
Compound-specific LLOQ, accuracy data to verify; based on d6-cabazitaxel IS class data
Bioanalytical Method Validation Internal Standard Selection Taxane Pharmacokinetics

High-Value Application Scenarios for 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6


Quantitative Bioanalysis of Cabazitaxel and Related Taxanes in Preclinical and Clinical Studies

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is the definitive internal standard for developing LC-MS/MS methods to quantify the cabazitaxel precursor and its related impurities in biological matrices. Its 6.04 Da mass shift [1] enables the high-precision, accuracy-validated quantification (e.g., 1.00–100 ng/mL linear range, 88.5–100.3% accuracy) that is required for regulatory pharmacokinetic submissions .

Investigating Taxane Biosynthetic Pathways and Metabolic Fate through Isotopic Tracing

As demonstrated in the synthesis of 7β,10β-(d6)-dimethoxydocetaxel via the target compound [1], the deuterium label at the 7- and 10-positions allows researchers to track the metabolic fate of taxane intermediates in cell cultures or enzymatic assays using mass spectrometry. This is critical for studies on taxane biosynthesis in Taxus species and for the sustainable production of these valuable anticancer precursors .

Quality Control and Impurity Profiling of Cabazitaxel Drug Substance and Drug Product

The target compound directly correlates to the unlabeled impurity standard (pharmacopoeial Cabazitaxel Impurity J) [1]. By using the deuterated analog as an internal standard, analytical chemists can accurately quantify the levels of this process impurity in cabazitaxel Active Pharmaceutical Ingredient (API) and final drug products, ensuring compliance with stringent regulatory purity criteria essential for oncology drug manufacturing .

Application
Selection Property
Validation Focus
Taxane bioanalysis in research matrices
Deuterated ISTD for LC-MS/MS
Matrix-effect normalization and assay accuracy review
Taxane biosynthetic pathway studies
Deuterium label at 7,10-methoxy positions
Metabolic fate tracking via MS
Cabazitaxel impurity analysis
Correlates to unlabeled impurity standard
Process impurity quantification review
Quote Request

Request a Quote for 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.